N-(4,5-Diamino-2-methylphenyl)acetamide
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Overview
Description
N-(4,5-Diamino-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H13N3O. It is characterized by the presence of two amino groups and a methyl group attached to a phenyl ring, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Diamino-2-methylphenyl)acetamide typically involves the acylation of 4,5-diamino-2-methylphenylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Diamino-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
N-(4,5-Diamino-2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4,5-Diamino-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylphenyl)acetamide: Lacks the amino groups present in N-(4,5-Diamino-2-methylphenyl)acetamide.
N-(4,5-Dimethylphenyl)acetamide: Contains additional methyl groups instead of amino groups.
N-(4-Amino-2-methylphenyl)acetamide: Contains only one amino group.
Uniqueness
This compound is unique due to the presence of two amino groups, which can participate in a variety of chemical reactions and interactions.
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-(4,5-diamino-2-methylphenyl)acetamide |
InChI |
InChI=1S/C9H13N3O/c1-5-3-7(10)8(11)4-9(5)12-6(2)13/h3-4H,10-11H2,1-2H3,(H,12,13) |
InChI Key |
BJLOQOXSODMVAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)N)N |
Origin of Product |
United States |
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